4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide
Overview
Description
4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H16N2O2. It is a derivative of benzamide, characterized by the presence of an amino group, a cyclopropylmethoxy group, and two dimethyl groups attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-3-cyclopropylmethoxybenzoic acid.
Amidation Reaction: The benzoic acid derivative undergoes an amidation reaction with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under suitable conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-Amino-N,N-dimethylbenzamide: Differing in the position of the amino group, which can affect its reactivity and biological activity.
4-Amino-3-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, influencing its chemical properties.
Uniqueness: 4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)13(16)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,3-4,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMFNXNCVIFHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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